![molecular formula C19H24FN3O4 B5539024 N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)

N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decane derivatives involves multi-step chemical reactions, highlighting the complexity of obtaining these compounds. For instance, compounds within this class have been synthesized to explore their pharmacological activities, such as anticonvulsant and antihypertensive effects, through structure-activity relationship studies. These syntheses often require specific starting materials, catalysts, and conditions to ensure the desired spirocyclic framework and functionalization (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

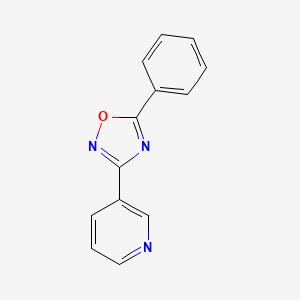

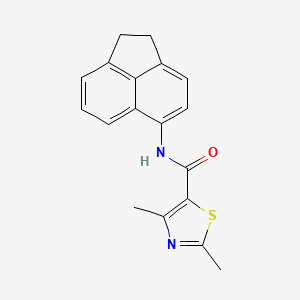

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a spirocyclic core, incorporating both oxygen and nitrogen atoms within the ring system. This structural motif is crucial for the biological activity of these molecules. The precise configuration and substitution pattern on the spiro framework significantly influence their binding affinity and activity profile (Tsukamoto, Ichihara, Wanibuchi, Usuda, Hidaka, Harada, & Tamura, 1993).

Chemical Reactions and Properties

Chemical reactions involving these compounds are often regioselective and can lead to a variety of functionalized derivatives. For example, cycloaddition reactions, nitrilimide additions, and hydrazine hydrate reactions are utilized to introduce new functional groups or to modify existing ones, enabling the synthesis of compounds with specific biological activities (Farag, Elkholy, & Ali, 2008).

Applications De Recherche Scientifique

Tachykinin NK2 Receptor Antagonism

Research into spiropiperidines, compounds structurally related to N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide, has shown potent and selective antagonism of the tachykinin NK2 receptor. The study synthesized a series of these compounds, demonstrating significant NK2 receptor binding affinity and potent antagonist activity in guinea pig trachea, suggesting a potential application in treating bronchoconstriction or other respiratory conditions (Smith et al., 1995).

Antihypertensive Activity

Another study focused on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, revealing their synthesis and evaluation as antihypertensive agents. These compounds showed significant activity in lowering blood pressure in animal models, indicating their potential utility as novel antihypertensive drugs (Caroon et al., 1981).

Urease Inhibition and Potential Antimicrobial Activity

Flurofamide, a urease inhibitor with a similar benzamide structure, has demonstrated potent inhibition of the growth of Ureaplasma urealyticum, highlighting its potential as a chemotherapeutic agent against infections induced by urease-producing bacteria (Kenny, 1983).

Antiviral Evaluation

Research into spirothiazolidinone derivatives, which share a similar spirocyclic framework, showed significant antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This underscores the potential for developing new antiviral molecules based on the spirocyclic scaffold (Apaydın et al., 2020).

Anticonvulsant Agents

A study on N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives revealed promising anticonvulsant activities, suggesting the potential of such structures in developing treatments for seizure disorders (Li et al., 2015).

Propriétés

IUPAC Name |

N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O4/c1-2-22-13-19(27-18(22)26)8-11-23(12-9-19)16(24)7-10-21-17(25)14-3-5-15(20)6-4-14/h3-6H,2,7-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESFRZRXVUMKMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCN(CC2)C(=O)CCNC(=O)C3=CC=C(C=C3)F)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)

![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)